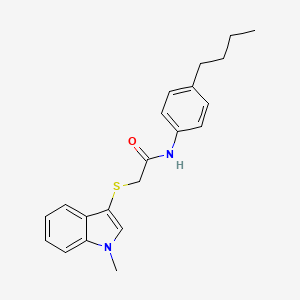

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-3-4-7-16-10-12-17(13-11-16)22-21(24)15-25-20-14-23(2)19-9-6-5-8-18(19)20/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSOLINFRAHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Thioacetamide Linkage: The reaction between 4-butylaniline and 2-bromoacetyl chloride in the presence of a base such as triethylamine forms the intermediate 4-butylphenyl-2-bromoacetamide.

Substitution Reaction: The intermediate is then reacted with 1-methyl-1H-indole-3-thiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The phenyl and indole groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl and indole groups.

Scientific Research Applications

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: It can be used as a probe to study biological pathways involving thioacetamides and indole derivatives.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives

Biological Activity

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by various studies and data tables.

Molecular Formula

- Molecular Formula : C28H30N2OS

- Molecular Weight : 442.62 g/mol

Structural Characteristics

The compound features a butylphenyl group and an indole moiety connected via a thioacetamide linkage. This structural composition is significant as it may influence its biological activities.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. Studies have focused on its effects against various cancer cell lines, including:

- A549 (lung cancer)

- C6 (glioma)

- HeLa (cervical cancer)

The compound appears to induce apoptosis in tumor cells, a critical pathway for anticancer action. The following mechanisms have been proposed:

- Caspase Activation : The compound activates caspase pathways, leading to programmed cell death.

- Inhibition of DNA Synthesis : Studies using MTT assays have shown that the compound significantly inhibits DNA synthesis in cancer cells, suggesting a cytotoxic effect.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives, including this compound against A549 and C6 cell lines. The results indicated that the compound had an IC50 value of approximately 15 µM against A549 cells, demonstrating moderate efficacy compared to standard chemotherapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine the influence of various substituents on the anticancer activity of related compounds. It was found that modifications to the indole and phenyl groups could enhance cytotoxicity, with certain derivatives showing IC50 values as low as 5 µM against HeLa cells .

Data Table: Summary of Biological Activity

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Caspase activation |

| Related Compound A | C6 | 10 | DNA synthesis inhibition |

| Related Compound B | HeLa | 5 | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 1-methyl-1H-indole-3-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) to confirm regiochemistry, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Analytical Controls : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity.

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content).

- Crystallography : Single-crystal X-ray diffraction (if crystalline) provides unambiguous structural confirmation. SHELX programs are widely used for refinement .

Advanced Research Questions

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound?

- Biological Assays : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀/Kd values).

- Computational Docking : Tools like AutoDock Vina predict binding modes of the indole-thioacetamide core with active sites (e.g., COX-2, as seen in indomethacin analogs) .

- Analog Synthesis : Modify substituents (e.g., alkyl chain length on the phenyl ring) and compare bioactivity trends. For example, replacing the butyl group with fluorophenyl may enhance metabolic stability .

Q. How can computational tools predict metabolic stability and guide structural modifications?

- MetaSite Analysis : Identifies metabolic "soft spots" (e.g., oxidation of the indole methyl group). Replace labile groups with electron-deficient moieties (e.g., fluorinated substituents) to reduce CYP450-mediated degradation .

- In Vitro Validation : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) between analogs to prioritize candidates .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and incubation time.

- Structural Comparisons : Cross-reference with analogs (see Table 1) to identify substituent-dependent activity shifts. For example, thienopyrimidine analogs show divergent antiviral vs. anticancer activity based on ring substitutions .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment.

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility.

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.